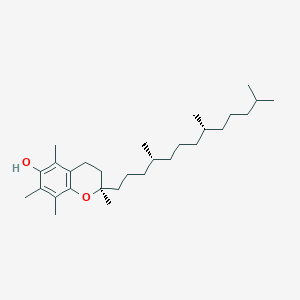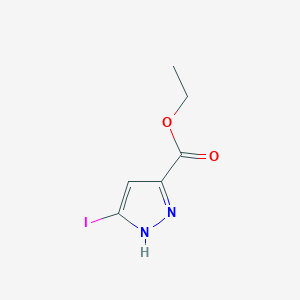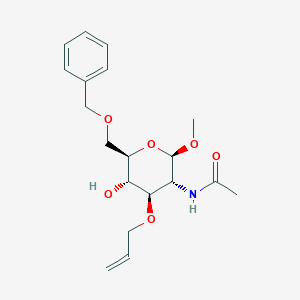
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and biochemical research. It features a glucopyranoside backbone with multiple functional groups, making it a versatile molecule for studying carbohydrate interactions and developing therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside ring are protected using benzyl groups to prevent unwanted reactions.
Introduction of Acetamido Group: The 2-position hydroxyl group is converted to an acetamido group through acetylation.
Allylation: The 3-position hydroxyl group is allylated using allyl bromide in the presence of a base such as sodium hydride.
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using automated reactors for precise control of reaction conditions and employing continuous flow chemistry to enhance efficiency and yield.
化学反应分析
Types of Reactions
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) for amine formation.
Substitution: Use of nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions.
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
科学研究应用
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: Studied for its interactions with proteins and enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
作用机制
The mechanism by which Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways: It can inhibit or modify the activity of these enzymes, affecting the synthesis and breakdown of glycans.
相似化合物的比较
Similar Compounds
- Methyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-alpha-D-glucopyranoside
- Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside is unique due to its specific functional groups and their positions on the glucopyranoside ring. This structural uniqueness allows it to interact differently with biological molecules compared to similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications.
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-4-10-25-18-16(20-13(2)21)19(23-3)26-15(17(18)22)12-24-11-14-8-6-5-7-9-14/h4-9,15-19,22H,1,10-12H2,2-3H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMRSCAPZVOLHO-FVVUREQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)COCC2=CC=CC=C2)O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)COCC2=CC=CC=C2)O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553882 |
Source


|
| Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116981-28-3 |
Source


|
| Record name | Methyl 2-acetamido-6-O-benzyl-2-deoxy-3-O-prop-2-en-1-yl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




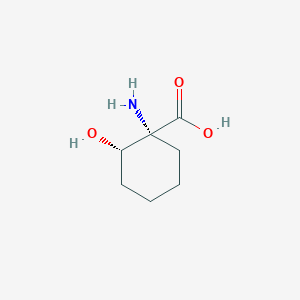
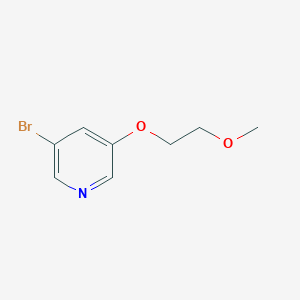
![(+)-2-Isobutyryl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B171823.png)
![(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B171824.png)



